Cinnoline-7-carboxamide

Description

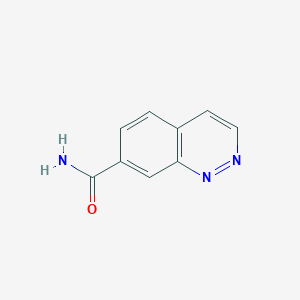

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7N3O |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

cinnoline-7-carboxamide |

InChI |

InChI=1S/C9H7N3O/c10-9(13)7-2-1-6-3-4-11-12-8(6)5-7/h1-5H,(H2,10,13) |

InChI Key |

YCUMGECZXGVKAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=N2)C(=O)N |

Origin of Product |

United States |

Derivatization Strategies and Structure Activity Relationship Sar Studies of Cinnoline 7 Carboxamide Analogues

Rational Design Principles for Cinnoline-7-carboxamide Derivatives

Rational drug design for this compound analogues involves a systematic approach to modifying the molecule to enhance its interaction with a biological target. This includes altering substituents on the core cinnoline (B1195905) nucleus and making modifications to the carboxamide functional group itself. zenodo.orgmdpi.com

Substituent Effects on the Cinnoline Nucleus (e.g., Halogenation, Methyl, Nitro)

The biological activity of cinnoline derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. mdpi.comijariit.com While direct studies on this compound are limited, extensive research on other cinnoline isomers provides valuable insights into the effects of various functional groups.

Halogenation: The introduction of halogen atoms (F, Cl, Br) is a common strategy in medicinal chemistry. Halogenated cinnoline derivatives have demonstrated potent antimicrobial and anti-inflammatory activities. nih.govrroij.com For instance, in studies on related cinnoline sulphonamides and imidazoles, chloro- and bromo-substituted compounds showed significant antibacterial and antifungal efficacy. nih.govrroij.com This enhanced activity is often attributed to the increased lipophilicity and altered electronic properties conferred by the halogen atom, which can improve cell membrane penetration and target binding.

Methyl Group: The methyl group, an electron-donating group, can also modulate biological activity. In some series, methyl-substituted cinnolines have shown potent antimicrobial and anti-inflammatory effects. rroij.com The position of the methyl group is crucial; for example, in a series of 11H-isoquino[4,3-c]cinnolin-12-one derivatives, the addition of a methyl group to the side chain was found to reduce both cytotoxicity and topoisomerase-targeting activity. zenodo.org

Nitro Group: The nitro group is a strong electron-withdrawing group that can significantly impact a molecule's biological profile. In one study of pyrazolo[4,3-c]-cinnoline derivatives, a compound bearing a 4-nitro substituent on a benzoyl group exhibited significant activity against both Gram-negative and Gram-positive bacteria. mdpi.com This suggests that strong electron-withdrawing groups can be beneficial for certain biological activities, likely by altering the electronic distribution of the cinnoline core and influencing interactions with the target. mdpi.com

Modifications at the Carboxamide Moiety

The carboxamide group is a key functional group that often participates in crucial hydrogen bonding interactions with biological targets. Modifications to this moiety can profoundly affect binding affinity and selectivity. While specific literature on the derivatization of the this compound group is not widely available, research on analogous structures, such as 4-aminocinnoline-3-carboxamide (B1596795), provides a blueprint for potential strategies. osti.gov

Key modifications could include:

N-Substitution: Introducing substituents on the amide nitrogen. For example, in a series of 4-amino-cinnoline-3-carboxamides, an N-cyclopropylmethyl group was found to be a key feature for activity in central nervous system disorders.

Bioisosteric Replacement: Replacing the carboxamide with other functional groups that mimic its size, shape, and electronic properties, such as a tetrazole, oxadiazole, or a reverse amide. This strategy is often employed to improve metabolic stability or alter solubility.

Exploration of Fused and Bridged this compound Systems

Fusing additional rings to the cinnoline scaffold creates more complex, rigid structures that can explore larger regions of chemical space and interact differently with biological targets. These polycyclic systems can lead to enhanced potency and selectivity. mdpi.comimpactfactor.org

Examples of relevant fused cinnoline systems include:

Pyrazolo[4,3-c]cinnolines: These compounds, formed by fusing a pyrazole (B372694) ring to the cinnoline core, have been investigated for dual anti-inflammatory and antibacterial activities. mdpi.compnrjournal.com

Isoquino[4,3-c]cinnolines: These tetracyclic structures have been studied as potent topoisomerase inhibitors with anticancer activity. zenodo.org

Cinnoline Fused Mannich Bases: These derivatives have been synthesized and evaluated for antibacterial, analgesic, and anti-inflammatory activities. impactfactor.org

Incorporating a 7-carboxamide into these or other fused systems, such as pyrido[3',2':4,5]pyrrolo[3,2-c]cinnoline, represents a rational approach to developing novel compounds. impactfactor.org Bridged systems, where atoms are linked across the ring structure, offer another layer of structural complexity and rigidity, though examples directly related to this compound are not prevalent in the literature.

Structure-Activity Relationships Derived from Cinnoline-X-carboxamide Studies

Due to the limited specific data on this compound, structure-activity relationship (SAR) insights are largely drawn from studies on other isomers, most notably 4-aminocinnoline-3-carboxamide. mdpi.comosti.govacs.org These studies provide a valuable framework for predicting the behavior of the 7-carboxamide scaffold.

Impact of Substituent Position and Electronic Properties on Biological Activity Profiles

The position and electronic nature (electron-donating vs. electron-withdrawing) of substituents are critical determinants of biological activity in the cinnoline series. mdpi.comijariit.com

Electron-Withdrawing Groups (EWGs): In several studies, EWGs like halogens or nitro groups have been associated with enhanced antibacterial activity. mdpi.comnih.gov For example, 6-chloro and 7-chloro substituted 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives were among the most potent antimicrobial agents in their series.

Electron-Donating Groups (EDGs): Conversely, EDGs such as methoxy (B1213986) and hydroxyl groups on a phenyl ring attached to the cinnoline core have been shown to confer potent anti-inflammatory activity. mdpi.com

The following table summarizes SAR findings from a study on cinnoline-based pyrazoline derivatives, illustrating the impact of electronic properties on anti-inflammatory and antibacterial activity. mdpi.com

| Compound Type | Substituent Nature | Observed Biological Activity | Reference |

| Cinnoline-Pyrazoline | Electron-donating (methoxy, hydroxyl) | Highest anti-inflammatory activity | mdpi.com |

| Cinnoline-Pyrazoline | Hydroxyl | Increased antibacterial activity | mdpi.com |

| Cinnoline derivative | Electron-withdrawing (nitro, dichloro) | Significant antibacterial activity | mdpi.com |

Conformational Analysis and its Influence on Ligand-Target Interactions

The three-dimensional conformation of a molecule is crucial for its ability to bind to a biological target. researchgate.netmdpi.com The interaction between a ligand and its receptor is not a static process but can involve conformational changes in both molecules (an "induced fit"). mdpi.com

X-ray crystallography studies on a 4-aminocinnoline-3-carboxamide inhibitor of Bruton's tyrosine kinase (Btk) revealed key interactions within the ATP binding site. osti.gov The cinnoline core made three hydrogen bonds to the hinge region of the kinase, and a water-mediated hydrogen bond was observed with the gatekeeper residue. osti.gov This highlights the importance of the cinnoline nitrogens and the carboxamide group in anchoring the ligand to its target.

Biological Activities and Mechanistic Elucidation of Cinnoline 7 Carboxamide and Its Analogues Preclinical Focus

Investigation of Enzyme Inhibition Mechanisms by Cinnoline-7-carboxamide Derivatives

This compound analogues have been identified as potent inhibitors of several key enzymes involved in cellular processes such as DNA repair, cell signaling, and inflammation. The following subsections detail the mechanistic insights into their inhibitory actions.

While direct studies on this compound are limited, research into structurally related heterocyclic compounds provides insights into potential mechanisms. For instance, novel pyrazolo[4,3-f]quinoline derivatives have been synthesized and evaluated for their ability to inhibit human DNA topoisomerase I (TOP1). nih.gov These enzymes are critical for resolving DNA topological stress during replication and transcription. Certain derivatives were found to exhibit weak to moderate inhibitory activity against TOP1. For example, in one study, two pyrazolo[4,3-f]quinoline compounds, designated 2E and 2P, showed some inhibition of TOP1's catalytic activity, although they were significantly less potent than the well-known TOP1 inhibitor, camptothecin. nih.gov This suggests that the fused heterocyclic scaffold, which shares similarities with the cinnoline (B1195905) ring system, can interact with the TOP1-DNA complex, albeit with varying efficacy depending on the specific substitutions. The mechanism is believed to involve the stabilization of the TOP1-DNA cleavage complex, leading to an accumulation of single-strand DNA breaks and ultimately triggering cell death.

Table 1: Topoisomerase I Inhibitory Activity of Selected Pyrazolo[4,3-f]quinoline Derivatives

| Compound | Target Enzyme | % Inhibition | Comparator |

| Compound 2E | Topoisomerase I | ~14.5% | Camptothecin (86.7%) |

| Compound 2P | Topoisomerase I | ~12.4% | Camptothecin (86.7%) |

Data adapted from studies on pyrazolo[4,3-f]quinoline derivatives, structurally related to cinnolines. nih.gov

A significant area of investigation has been the role of cinnoline derivatives in modulating the DNA Damage Response (DDR). Specifically, a series of 3-cinnoline carboxamides has been identified as highly potent and selective inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase. researchgate.netnih.gov ATM is a primary sensor and transducer of DNA double-strand breaks (DSBs), initiating a signaling cascade that controls cell cycle checkpoints and DNA repair. By inhibiting ATM, these compounds can sensitize cancer cells to DNA-damaging agents.

Optimization of this cinnoline series led to the discovery of a compound, referred to as compound 21 in a key study, which demonstrated a cellular IC50 value of 0.0028 µM for ATM inhibition. researchgate.net This compound exhibited excellent kinase selectivity and favorable pharmacokinetic properties. The mechanism of action involves competitive binding to the ATP-binding pocket of the ATM kinase, thereby preventing the phosphorylation of its downstream targets and abrogating the DDR pathway. mdpi.comnih.gov This targeted inhibition of a critical DNA repair pathway highlights the potential of cinnoline carboxamides in combination cancer therapies.

Table 2: ATM Kinase Inhibitory Potency of a Selected 3-Cinnoline Carboxamide Derivative

| Compound ID | Target Enzyme | Cellular IC50 (µM) |

| Compound 21 | ATM Kinase | 0.0028 |

Data from a study identifying potent and selective ATM inhibitors. researchgate.net

The c-Met receptor tyrosine kinase, implicated in tumor growth, invasion, and metastasis, has been another important target for cinnoline-based inhibitors. A series of novel 4-(2-fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety have been designed and synthesized as potent c-Met kinase inhibitors. researchgate.netnih.gov

Structure-activity relationship (SAR) studies revealed that substitutions on the cinnoline ring significantly influence inhibitory activity. A promising compound from this series, compound 33, which incorporates a 2-trifluoromethyl substituted phenyl group on the 1-position of the cinnoline ring, exhibited a remarkable c-Met IC50 value of 0.59 nM. researchgate.net These compounds act by competing with ATP for binding to the kinase domain of the c-Met receptor, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival. nih.govresearchgate.net

Table 3: C-Met Kinase Inhibitory Activity of a 4-oxo-1,4-dihydrocinnoline-3-carboxamide Analogue

| Compound ID | Target Enzyme | IC50 (nM) |

| Compound 33 | c-Met Kinase | 0.59 |

Data from a study on novel c-Met kinase inhibitors. researchgate.net

Cinnoline derivatives have also been explored for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. A series of pyrazolo[4,3-c]cinnoline derivatives were synthesized and showed promising anti-inflammatory activity. Certain compounds from this series demonstrated a strong binding profile to COX-2 in molecular docking studies.

One notable compound exhibited a COX-2 IC50 of 10 µM. The inhibition of COX-2 by these cinnoline analogues prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The selectivity for COX-2 over the constitutive COX-1 isoform is a desirable trait to minimize gastrointestinal side effects associated with non-selective NSAIDs.

Table 4: COX-2 Inhibitory Potency of a Pyrazolo[4,3-c]cinnoline Derivative

| Compound Class | Target Enzyme | IC50 (µM) |

| Pyrazolo[4,3-c]cinnoline | COX-2 | 10 |

Data from a study on pyrazolo[4,3-c]cinnolines with anti-inflammatory activity.

The Colony Stimulating Factor-1 Receptor (CSF-1R) is a tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of macrophages. Its overexpression is associated with various cancers and inflammatory diseases. A class of 3-amido-4-anilinocinnolines has been identified as potent and highly selective inhibitors of CSF-1R. The synthesis and structure-activity relationship of these compounds have been reported, highlighting their potential as therapeutic agents. The mechanism of these inhibitors involves targeting the kinase activity of CSF-1R, thereby blocking the signaling pathways that support the survival and function of tumor-associated macrophages, which are known to promote tumor growth and suppress anti-tumor immunity.

Receptor Binding and Modulation by this compound Analogues

Beyond enzyme inhibition, the broader cinnoline scaffold has been investigated for its ability to modulate the function of other critical protein targets, including G protein-coupled receptors (GPCRs). While specific data on this compound is not extensively available, related cinnoline derivatives have shown activity at key neurological receptors.

For instance, certain cinnoline derivatives have been identified as non-benzodiazepine modulators of the γ-aminobutyric acid receptor A (GABA A). These compounds act as positive allosteric modulators, enhancing the effect of the endogenous ligand GABA, which is the primary inhibitory neurotransmitter in the central nervous system. This modulation suggests potential applications in anxiety and other neurological disorders.

Additionally, the cinnoline scaffold has been utilized in the design of compounds targeting the histamine H3 receptor. These derivatives, such as those with a tricyclic benzocinnolinone pyridazinone core, have demonstrated high binding affinity for the H3 receptor, acting as inverse agonists. The H3 receptor is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters, making it an attractive target for cognitive and sleep disorders. These findings indicate that the cinnoline core structure is a versatile pharmacophore capable of interacting with a range of receptor types, suggesting a broader potential for this compound analogues in modulating cellular signaling.

Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain perception and neurogenic inflammation. nih.govmdpi.com Its activation by various stimuli, including heat, protons, and capsaicin, leads to the sensation of pain, making it a significant target for the development of novel analgesics. nih.gov While direct preclinical studies on this compound as a TRPV1 antagonist are not extensively documented, the broader class of carboxamide-containing compounds has been explored for this activity. nih.gov

The development of TRPV1 antagonists is a promising strategy for pain management. mdpi.comresearchgate.net Preclinical studies have shown that TRPV1 modulators can be effective in various pain models, including inflammatory and neuropathic pain. nih.gov The analgesic effects of TRPV1 antagonists have been demonstrated in animal models of inflammatory pain, such as the formalin-induced inflammatory pain model. nih.gov The design of novel TRPV1 antagonists often involves structure-based drug design strategies to optimize their potency and selectivity while minimizing side effects like hyperthermia. nih.gov The exploration of diverse chemical scaffolds, including those based on flavonoids, has led to the identification of potent TRPV1 antagonists with promising preclinical profiles. nih.gov

Cellular and Molecular Mechanisms of Action (Preclinical)

The preclinical evaluation of this compound and its analogues has revealed several cellular and molecular mechanisms through which they exert their biological effects. These mechanisms primarily revolve around the induction of programmed cell death, interference with the cell division cycle, antimicrobial actions, and modulation of inflammatory pathways.

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Several studies have highlighted the potential of quinoline (B57606) and cinnoline derivatives to induce apoptosis in cancer cells. For instance, novel quinoline-4-carboxamide derivatives have been shown to induce apoptosis in colorectal cancer cells by targeting the PDK1 protein. nih.gov Similarly, derivatives of 6-cinnamamido-quinoline-4-carboxamide have been found to impair lysosome function, leading to apoptotic cell death. nih.gov

The induction of apoptosis by these compounds is often confirmed through various in vitro assays, including acridine orange/propidium iodide and Hoechst/propidium iodide staining, which visualize the characteristic morphological changes of apoptotic cells. nih.gov Mechanistically, the apoptotic cascade can be initiated through different pathways. For example, some quinoxaline-7-carboxylate 1,4-di-N-oxide esters have been shown to induce caspase-dependent apoptosis. nih.gov

Table 1: Preclinical Apoptotic Activity of Related Carboxamide Derivatives

| Compound Class | Cell Line | Key Findings |

| Quinoline-4-carboxamide derivatives | Colorectal cancer cells | Induced apoptosis by targeting PDK1. nih.gov |

| 6-cinnamamido-quinoline-4-carboxamide derivatives | Various cancer cell lines | Impaired lysosome function, leading to apoptosis. nih.gov |

| Quinoxaline-7-carboxylate 1,4-di-N-oxide esters | K562 chronic myelogenous leukemia cells | Induced caspase-dependent apoptotic cell death. nih.gov |

This table presents data on compounds structurally related to this compound, illustrating the potential for this class of compounds to induce apoptosis.

In addition to inducing apoptosis, this compound analogues may also exert their antiproliferative effects by causing cell cycle arrest. The cell cycle is a tightly regulated process that governs cell division, and its disruption can prevent the proliferation of cancer cells.

Research on structurally related compounds provides insights into this mechanism. For example, certain novel coumarin- and quinolinone-based polycycles that act as inhibitors of cell division cycle 25 (CDC25) phosphatases have been shown to induce cell cycle arrest and apoptosis in cancer cells. nih.gov CDC25 phosphatases are key regulators of cell cycle transitions, and their inhibition can lead to arrest at the G1/S or G2/M phases. nih.govbiorxiv.org Specifically, some compounds have been observed to cause arrest of the cell cycle at the G1/S or at the G2/M transition in 2D cell cultures. biorxiv.org In one study, a particular compound was found to arrest the cell cycle at the G0/G1 phase in K562 cells. researchgate.net Furthermore, cynaroside, a natural compound, has been shown to induce G1 cell cycle arrest in colorectal cancer cells by downregulating CDC25A. mdpi.com

Table 2: Preclinical Cell Cycle Arrest Activity of Related Compounds

| Compound/Compound Class | Cell Line | Phase of Arrest | Key Target/Mechanism |

| Naphthoquinone scaffolds | 2D cell cultures | G1/S or G2/M | Inhibition of CDC25 phosphatases. biorxiv.org |

| Compound 7 (a Brefeldin A derivative) | K562 cells | G0/G1 | Not specified. researchgate.net |

| Cynaroside | Colorectal cancer cells | G1/S | Downregulation of CDC25A. mdpi.com |

| Coumarin- and quinolinone-based polycycles | Various cancer cell lines | Not specified | Inhibition of CDC25A and C phosphatases. nih.gov |

This table summarizes findings on cell cycle arrest induced by various compounds, suggesting potential mechanisms for this compound analogues.

Cinnoline derivatives have demonstrated a broad spectrum of antimicrobial activities. nih.gov The antibacterial and antifungal properties of substituted cinnoline sulphonamides have been reported, with halogen-substituted derivatives showing potent activity. nih.gov The mechanism of action for some cinnoline-based antibacterial agents is believed to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. jocpr.com

Parasuraman et al. described 7-substituted 4-aminocinnoline-3-carboxamide (B1596795) derivatives that exhibited moderate to good antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the range of 6.25–25 μg/mL. nih.gov Some of these compounds showed zones of inhibition comparable to or larger than the standard drug ciprofloxacin. nih.gov Furthermore, a cinnoline-isoxazole hybrid compound has been reported to have greater in vitro antibacterial potency against both Gram-positive and Gram-negative bacteria than norfloxacin. rsc.orgrsc.org

Table 3: Preclinical Antimicrobial Activity of Cinnoline Derivatives

| Compound/Derivative Class | Tested Against | Key Findings |

| 7-substituted 4-aminocinnoline-3-carboxamides | Gram-positive and Gram-negative bacteria | MIC values of 6.25–25 μg/mL. nih.gov |

| Halogen-substituted cinnoline sulphonamides | Bacteria and fungi | Potent antimicrobial activity. nih.gov |

| Cinnoline-isoxazole hybrid | Gram-positive and Gram-negative bacteria | Greater potency than norfloxacin. rsc.orgrsc.org |

| Novel Cinnoline library compounds | M. tuberculosis H37Rv, E. coli | MIC values between >100-12.5 μg/ml against M. tuberculosis. One compound showed a MIC of 12.5 ug/ml against E. coli. jocpr.com |

This table provides an overview of the antimicrobial potential of various cinnoline derivatives.

The anti-inflammatory properties of cinnoline derivatives have been investigated in several preclinical studies. thepharmajournal.com These compounds can modulate key inflammatory pathways, leading to a reduction in the production of pro-inflammatory mediators.

One potential mechanism is the inhibition of phosphodiesterase 4 (PDE4), an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in inflammatory cells. nih.gov Inhibition of PDE4 can lead to a decrease in the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α). nih.gov

Another important anti-inflammatory pathway involves the mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) signaling cascades. Isoquinoline-1-carboxamide derivatives have been shown to suppress lipopolysaccharide (LPS)-induced inflammation in microglial cells by inhibiting the MAPKs/NF-κB pathway. nih.gov This inhibition leads to a reduction in the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines. nih.govmdpi.com

Table 4: Preclinical Anti-Inflammatory Mechanisms of Related Carboxamides

| Compound Class | Model | Key Pathway/Target |

| Cinnoline derivatives | Not specified | Potential PDE4 inhibition. nih.gov |

| Isoquinoline-1-carboxamide derivatives | LPS-treated BV2 microglial cells | Inhibition of MAPKs/NF-κB pathway. nih.gov |

| Umckalin (a coumarin derivative) | LPS-stimulated RAW 264.7 cells | Inhibition of iNOS, COX-2, pro-inflammatory cytokines, and MAPK signaling. mdpi.com |

This table highlights the anti-inflammatory pathways that may be modulated by this compound and its analogues.

Preclinical Pharmacological Characterization Relevant to Mechanism (excluding human trials)

The preclinical pharmacological characterization of this compound analogues provides crucial information about their drug-like properties, including metabolic stability and bioavailability. A study on a series of 3-cinnoline carboxamides as ATM kinase inhibitors revealed that some compounds possessed moderate in vitro metabolic stability in rat hepatocytes and human liver microsomes (HLM). nih.gov For instance, one compound showed low clearance in vivo and moderate to good bioavailability in rats, with a reported oral bioavailability (F) of 56%. nih.gov

Furthermore, these 3-cinnoline carboxamides demonstrated significantly higher permeability and lower efflux ratios in both Caco-2 and MDCK cell lines compared to their quinoline carboxamide counterparts, suggesting good potential for oral absorption. nih.gov In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for some novel cinnoline derivatives indicated that they obey Lipinski's rule of five, suggesting they are likely to be orally bioavailable. jocpr.com

Table 5: Preclinical Pharmacokinetic Properties of Cinnoline Carboxamide Analogues

| Compound Series | Parameter | Finding |

| 3-Cinnoline carboxamides | In vitro metabolic stability | Moderate in rat hepatocytes and HLM. nih.gov |

| 3-Cinnoline carboxamides | In vivo clearance (rats) | Low. nih.gov |

| 3-Cinnoline carboxamides | Oral bioavailability (F) (rats) | 56% for a representative compound. nih.gov |

| 3-Cinnoline carboxamides | Permeability (Caco-2, MDCK cells) | Higher than quinoline counterparts. nih.gov |

| Novel Cinnoline derivatives | In silico ADME | Obeys Lipinski's rule of five. jocpr.com |

This table summarizes key preclinical pharmacokinetic data for cinnoline carboxamide analogues.

Permeability and Theoretical Bioavailability Considerations

The permeability and theoretical bioavailability of this compound and its analogues have been a key focus of preclinical research, particularly in the context of developing orally active therapeutic agents. Investigations have centered on optimizing physicochemical properties to enhance cell permeability and minimize efflux, thereby improving the potential for oral bioavailability.

A significant advancement in this area came from the optimization of a series of 3-cinnoline carboxamides as potent and selective ataxia telangiectasia mutated (ATM) kinase inhibitors. nih.gov In these studies, cinnoline carboxamides were identified as suitable replacements for quinoline carboxamides, demonstrating improved permeability characteristics. nih.gov

For instance, cinnoline carboxamides 8 and 10 showed markedly higher permeability and a lower efflux ratio in both Caco-2 and MDCK cell lines when compared to their quinoline carboxamide counterparts, 1 and 3 . nih.gov This improved permeability is thought to be a result of the lower basicity of the cinnoline group (pKa 5.3) compared to the quinoline group (pKa 7.6), as well as a reduced number of effective hydrogen bond donors due to the potential for an intramolecular hydrogen bond. nih.gov

Further optimization within the cinnoline carboxamide series led to the identification of compound 21 . This compound not only exhibited high potency as an ATM inhibitor but also possessed excellent kinase selectivity and favorable physicochemical and pharmacokinetic properties, underscoring the potential of the cinnoline scaffold for developing orally bioavailable drugs. nih.gov The exploration of various basic side chains at the C-6 position of the cinnoline ring was a critical step in enhancing permeability. nih.gov

The apparent permeability (Papp) is a key indicator of a compound's potential for intestinal absorption. The data below illustrates the superior permeability of cinnoline carboxamides compared to their quinoline analogues.

Table 1: Comparative Permeability and Efflux Ratio of Cinnoline and Quinoline Carboxamide Analogues

| Compound | Analogue Type | Caco-2 Papp (A-B) (10-6 cm/s) | Caco-2 Efflux Ratio | MDCK Papp (A-B) (10-6 cm/s) | MDCK Efflux Ratio |

|---|---|---|---|---|---|

| 8 | Cinnoline | >20 | 0.4 | >20 | 0.5 |

| 1 | Quinoline | 0.3 | 47 | 0.1 | 157 |

| 10 | Cinnoline | 10.7 | 1.1 | 11.8 | 1.1 |

| 3 | Quinoline | 0.1 | 123 | 0.1 | 150 |

Data sourced from a study on 3-Cinnoline Carboxamides as ATM Inhibitors. nih.gov

These preclinical findings highlight the strategic advantage of the this compound scaffold in overcoming permeability challenges, thereby providing a strong foundation for the development of orally administered therapeutic agents.

Computational Chemistry and Rational Drug Design for Cinnoline 7 Carboxamide

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.govpnrjournal.com This method is crucial for elucidating the binding mode of cinnoline-7-carboxamide derivatives and understanding the key interactions that govern their biological activity.

In studies of related cinnoline (B1195905) derivatives, molecular docking has been successfully employed to understand their binding to various biological targets. For instance, docking studies on novel 4-methylbenzo[h]cinnolines identified them as potential inhibitors of tubulin polymerization, with one derivative showing a computational Ki of 0.5 nM. nih.gov These studies typically involve preparing the three-dimensional structures of both the ligand (cinnoline derivative) and the target protein. The ligand is then placed into the binding site of the protein, and various conformational poses are sampled and scored based on their binding energy. bepls.com

For this compound, a hypothetical molecular docking study would involve identifying a relevant biological target. Once a target is selected, its crystal structure would be obtained from a repository like the Protein Data Bank (PDB). The this compound structure would then be docked into the active site of the target. The resulting binding poses would be analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the amino acid residues of the target protein. For example, in the study of 3-cinnoline carboxamides as ATM inhibitors, it was hypothesized that the cinnoline core would form key hydrogen-bonding interactions with specific residues like Val882 and Asp964 in the binding site. nih.gov This information is invaluable for designing more potent and selective inhibitors by modifying the this compound scaffold to enhance these interactions.

A typical output of a molecular docking study for a hypothetical this compound derivative targeting a protein kinase might look like the following:

| Interaction Type | Interacting Residue | Distance (Å) |

| Hydrogen Bond | GLU81 | 2.1 |

| Hydrogen Bond | LEU132 | 2.5 |

| Pi-Pi Stacking | PHE80 | 4.2 |

| Hydrophobic | ILE65 | 3.8 |

| Hydrophobic | VAL73 | 4.0 |

This table represents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are built by finding a correlation between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the experimentally determined biological activity of a series of compounds. researchgate.netpopline.org

A QSAR analysis was performed on a series of cinnoline-3-carboxylic acid derivatives to understand their antibacterial properties. researchgate.netpopline.org In this study, various physicochemical parameters were calculated for 15 compounds and correlated with their activity against different bacterial strains. The study successfully identified physicochemical parameters that had predictive value for the antibacterial activity of these cinnoline derivatives. popline.org

For this compound, a QSAR study would involve synthesizing a series of derivatives with variations at different positions of the cinnoline ring and the carboxamide moiety. The biological activity of these compounds would be determined, and a dataset would be created containing the structures and their corresponding activities. Molecular descriptors would then be calculated for each compound. These can include:

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, shape indices.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a QSAR model that can predict the biological activity of new, unsynthesized this compound derivatives. A study on cinnoline-based BTK inhibitors successfully used 3D-QSAR models (CoMFA and CoMSIA) to identify structural features important for inhibitory activity. nih.gov

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov Pharmacophore models can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of active molecules (ligand-based). nih.gov

For this compound, a pharmacophore model could be developed based on its key interaction features identified through molecular docking. A typical pharmacophore model for a kinase inhibitor might include features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. researchgate.net

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid identification of potential hit compounds with diverse chemical scaffolds. bepls.com For instance, a structure-based pharmacophore model could be used to screen a database of commercially available compounds to find new potential inhibitors of a target relevant to this compound. core.ac.uk

In Silico Prediction of Theoretical Pharmacokinetic Properties (e.g., ADME prediction)

Several studies on cinnoline derivatives have included in silico ADME predictions. ijrps.comnih.govresearchgate.net These predictions are often based on Lipinski's rule of five, which suggests that a compound is more likely to be orally bioavailable if it has a molecular weight of less than 500 Da, a logP of less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. ijrps.com

For this compound and its derivatives, various ADME properties can be calculated using commercially available software or online tools. A study on novel cinnoline library compounds reported in silico ADME properties, including ClogP, molecular weight, number of hydrogen bond donors and acceptors, and rotatable bonds. ijrps.com The results indicated that the synthesized compounds generally obeyed Lipinski's rule of five, suggesting good potential for oral absorption. ijrps.com

A hypothetical ADME prediction for a series of this compound derivatives might be presented as follows:

| Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Oral Bioavailability (%) |

| This compound | 173.17 | 1.5 | 2 | 3 | 85 |

| Derivative A | 250.25 | 2.8 | 2 | 4 | 80 |

| Derivative B | 320.35 | 3.5 | 1 | 5 | 75 |

This table represents hypothetical data for illustrative purposes.

Application of Computational Models in Guiding Chemical Synthesis

Computational models play a crucial role in guiding the chemical synthesis of novel compounds by prioritizing the synthesis of molecules with the highest predicted activity and most favorable properties. rsc.org This approach, often referred to as rational drug design, helps to focus synthetic efforts and increase the efficiency of the drug discovery process.

In the development of novel chimera compounds based on a benzo[h]cinnoline-6-carboxamide scaffold, computational modeling was used to predict the conformational behavior and relative configurations of the synthesized molecules. rsc.org Similarly, the synthesis of 3-cinnoline carboxamides as ATM inhibitors was guided by the hypothesis that this scaffold would have a similar binding mode to related quinoline (B57606) carboxamides, a hypothesis that could be generated and refined through computational modeling. nih.gov

For this compound, computational models can be used to:

Prioritize synthetic targets: Based on QSAR and molecular docking results, a list of virtual compounds can be ranked, and the most promising candidates can be selected for synthesis.

Design focused libraries: Computational models can help in designing a library of this compound derivatives with a high degree of structural diversity and a high probability of containing active compounds.

Understand structure-activity relationships: As new compounds are synthesized and tested, the data can be fed back into the computational models to refine them and improve their predictive power.

The synthesis of 4-aminocinnoline-3-carboxamide (B1596795) inhibitors of Bruton's tyrosine kinase (Btk) was guided by a fragment-based screening approach that utilized X-ray co-crystallography to characterize the binding mode of a cinnoline fragment. osti.gov This structural information was then used to guide the growth of the fragment into more potent inhibitors. osti.gov

Future Directions and Emerging Research Opportunities for Cinnoline 7 Carboxamide

Exploration of Cinnoline-7-carboxamide in New Target Identification Methodologies

The identification of novel biological targets is a cornerstone of modern drug discovery. While specific studies detailing the use of this compound in broad, untargeted screening campaigns are not prevalent, its established role as a potent inhibitor of specific kinases provides a clear path for its use in advanced target identification and validation methodologies.

One of the most significant findings is the discovery of a this compound derivative as a highly potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a critical protein in the DNA damage response pathway. rsc.orgrsc.orgnih.gov This discovery itself is a form of target identification, moving from a chemical scaffold to a specific, high-value biological target.

Future exploration can leverage this potent interaction. This compound can be modified to create chemical probes for "pull-down" experiments. By attaching a reactive group or an affinity tag (like biotin) to a non-essential part of the molecule, researchers can use the modified compound as "bait" in cell lysates. The probe will bind to its primary target (ATM kinase) and any potential off-target proteins. These protein complexes can then be isolated and identified using mass spectrometry-based proteomics. This approach, known as chemical proteomics or affinity-based protein profiling, is invaluable for:

Confirming the primary biological target of the compound in a complex biological system.

Identifying previously unknown "off-target" interactions , which could lead to the discovery of new therapeutic targets or explain unexpected biological effects.

Validating the druggability of newly identified proteins that interact with the cinnoline (B1195905) scaffold.

Therefore, while initially identified through targeted screening, this compound serves as an excellent starting point for its application in broader, more complex target identification methodologies that can expand our understanding of cellular signaling networks.

Advanced SAR and Mechanistic Studies Utilizing Omics Technologies

The discovery of potent biological activity is the first step in a long process of optimization. For this compound, particularly as an ATM kinase inhibitor, advanced Structure-Activity Relationship (SAR) and mechanistic studies are crucial future directions. nih.gov The integration of "omics" technologies (genomics, proteomics, and metabolomics) is set to revolutionize this process.

Structure-Activity Relationship (SAR) Studies: Initial research has shown that the cinnoline scaffold can be a suitable replacement for other hinge-binding motifs like quinoline (B57606) carboxamides, maintaining good potency against ATM kinase while improving physicochemical properties such as permeability. nih.gov Future SAR studies will systematically modify the this compound structure to enhance potency, selectivity, and pharmacokinetic properties. Key modifications would likely include:

Alterations to the carboxamide group at the 7-position.

Substitution at various other positions on the cinnoline ring.

Exploration of different side chains to optimize interactions with the target protein and improve drug-like properties.

Omics in Mechanistic Studies: Omics technologies provide a global, unbiased view of the cellular response to a compound, offering deep mechanistic insights beyond simple target engagement.

Proteomics: Using mass spectrometry, researchers can quantify changes in the expression levels of thousands of proteins after treating cells with this compound. This can reveal the downstream effects of inhibiting a target like ATM kinase and identify other affected pathways. nih.gov Techniques like phosphoproteomics can specifically map the changes in protein phosphorylation, providing direct insight into the kinase signaling cascade. nih.gov

Metabolomics: This technology analyzes the complete set of small-molecule metabolites within a biological system. frontlinegenomics.com By treating cells with this compound, researchers can identify which metabolic pathways are altered. frontlinegenomics.comnih.gov This is particularly relevant as ATM kinase has roles in signaling against reactive oxygen species (ROS), which is deeply intertwined with cellular metabolism. nih.gov

Genomics: While genomics can refer to DNA sequencing, in this context, it often involves transcriptomics (e.g., RNA-Seq) to measure how the compound affects the expression of every gene. This can help identify genetic biomarkers that predict sensitivity or resistance to this compound derivatives, a critical step toward personalized medicine.

Application of this compound as a Chemical Probe for Biological Systems

A high-quality chemical probe is a small molecule used to study the function of a specific protein in cells and organisms. Given the discovery of this compound derivatives with high potency and selectivity for targets like ATM kinase, they are prime candidates for development and use as chemical probes. rsc.orgnih.gov

To function as a reliable chemical probe, a compound should ideally possess:

High Potency: It should modulate its target at low concentrations to minimize off-target effects.

Selectivity: It must have a well-defined mechanism of action, interacting with its intended target far more strongly than with other proteins.

Cellular Activity: It must be able to enter cells and engage its target in a physiological context.

The reported this compound ATM inhibitor, with a cellular IC₅₀ in the low nanomolar range and excellent kinase selectivity, fits these criteria well. nih.gov As a chemical probe, it can be used by the broader scientific community to investigate the diverse biological roles of ATM kinase in various contexts, such as:

DNA repair and genome stability.

Cell cycle regulation.

Neovascularization of tumors. nih.gov

Cellular responses to oxidative stress. nih.gov

By providing a selective tool to switch off the activity of a single protein, this compound allows researchers to precisely dissect its role in complex biological systems, which is fundamental for both basic science and the validation of new therapeutic strategies.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Key applications include:

De Novo Drug Design: Generative AI models can design novel molecules from scratch. arxiv.org Using the this compound scaffold as a starting point, these models can generate thousands of new virtual derivatives with predicted improvements in potency, selectivity, or metabolic stability. arxiv.orgcreative-diagnostics.com This vastly expands the chemical space available to medicinal chemists.

Predictive Modeling and Virtual Screening: ML models can be trained on existing SAR data to predict the biological activity of new, untested compounds. mdpi.com This allows for the rapid virtual screening of large compound libraries to prioritize which derivatives to synthesize, saving significant time and resources. creative-diagnostics.com AI can also predict crucial pharmacokinetic properties and potential toxicity, helping to identify promising candidates earlier in the discovery process. mdpi.com

Analysis of Omics Data: The vast and complex datasets generated by proteomics, metabolomics, and genomics are ideally suited for AI-driven analysis. nih.gov ML algorithms can identify subtle patterns and correlations that are impossible for humans to detect, helping to uncover novel biomarkers, identify key mechanistic pathways, and generate new hypotheses about a compound's mode of action. nih.govnih.gov

The synergy between AI/ML and traditional experimental research creates a powerful feedback loop: experimental data is used to train better predictive models, and these models then guide more efficient and targeted experimentation.

Q & A

Q. What are the best practices for visualizing and reporting crystallographic or spectroscopic data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.